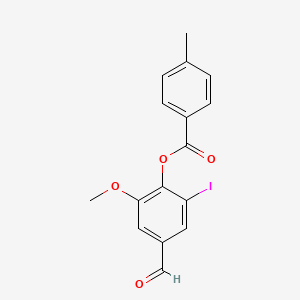![molecular formula C11H20ClNO4 B3137065 Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 432037-41-7](/img/structure/B3137065.png)
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate
Descripción general
Descripción
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is an organic compound that features a chloromethyl group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions at other sites on the molecule.
Mecanismo De Acción
Target of Action
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These compounds are primarily used in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are involved in peptide synthesis .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amine from unwanted reactions during the synthesis process .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful formation of peptide bonds without interference from unwanted side reactions .
Action Environment
The efficacy and stability of this compound depend on the specific conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can all influence its action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 5-aminopentanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Formation of the Chloromethyl Ester: The carboxylic acid group of the Boc-protected amino acid is then converted to the chloromethyl ester using chloromethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, thiols, and alcohols.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Aplicaciones Científicas De Investigación
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate has several applications in scientific research:
Peptide Synthesis: It is used as an intermediate in the synthesis of peptides, where the Boc group protects the amino functionality during coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Material Science: The compound is used in the preparation of functionalized polymers and materials with specific properties.
Comparación Con Compuestos Similares
Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate can be compared with other Boc-protected amino acids and esters:
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoate: Similar in structure but with a different backbone, leading to variations in reactivity and applications.
Boc-Protected Amino Acids: Other Boc-protected amino acids, such as Boc-alanine or Boc-lysine, serve similar roles in peptide synthesis but differ in their side chain functionalities.
This compound stands out due to its specific combination of a chloromethyl group and a Boc-protected amino group, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
chloromethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO4/c1-11(2,3)17-10(15)13-7-5-4-6-9(14)16-8-12/h4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLUPQWHCHSRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


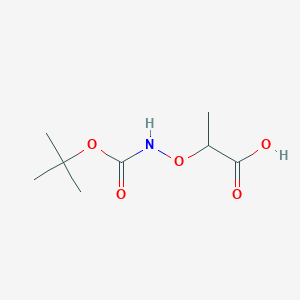

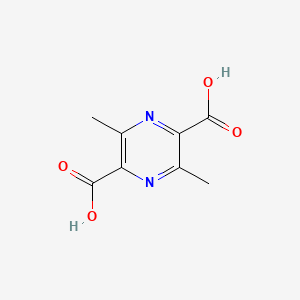

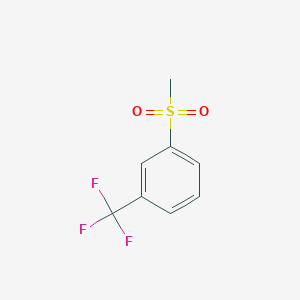
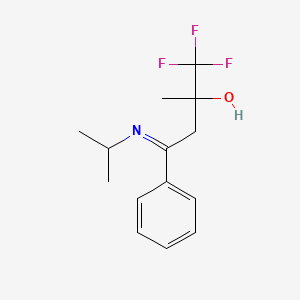
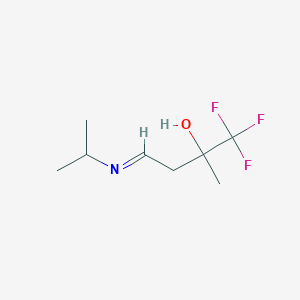

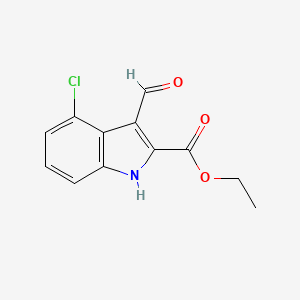
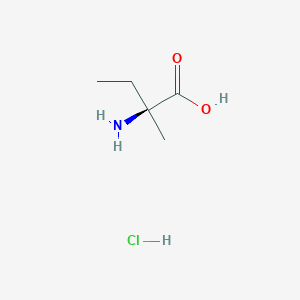
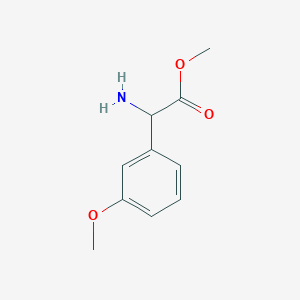
![(NZ)-N-[(1-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3137046.png)
![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)
